5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Description
5-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide moiety is further linked to a phenyl ring substituted with a 2-oxopiperidinyl group. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating comparative analysis with structurally analogous derivatives .
Properties
IUPAC Name |
5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPDCWBNCPQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been investigated for its potential to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
The 1,2-oxazole scaffold in the target compound differentiates it from oxadiazole or thiadiazole derivatives. For example:
- 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 400716-17-8): Replacing the 1,2-oxazole with a 1,2,4-oxadiazole alters electron distribution and hydrogen-bonding capacity.
- 3-Chloro-5-phenyl-1,2,4-thiadiazole (CAS 101495-56-1): Thiadiazole substitution introduces sulfur, which may improve metabolic stability but reduce solubility compared to oxazole-based analogs .
Table 1: Key Structural Differences
| Compound | Core Heterocycle | Key Substituents | Potential Impact |
|---|---|---|---|
| Target Compound | 1,2-Oxazole | 5-Methyl, 4-carboxamide, 2-oxopiperidine | Balanced polarity, moderate metabolic stability |
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | 1,2,4-Oxadiazole | Phenyl, carboxylic acid | Increased acidity, enhanced protein binding |
| 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Chloromethyl, 4-methylphenyl | Higher lipophilicity, potential CNS activity |
Substituent Effects
- Methyl Group (Position 5) : The 5-methyl group on the oxazole ring may sterically hinder enzymatic degradation, improving bioavailability compared to unmethylated analogs like 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-75-1), which lacks such protection .
- 2-Oxopiperidine Substituent : This moiety introduces a cyclic amide, likely enhancing binding to proteases or kinases. By contrast, simpler phenyl groups (e.g., in 5-phenyl-1,2,4-oxadiazol-3-amine , CAS 7788-14-9) lack this conformational rigidity .
Table 2: Analytical Data for Selected Compounds
| Compound (CAS) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | Not reported | Not reported | ~2.5* |
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (400716-17-8) | 210–212 | 1.2 (water) | 1.8 |
| 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (236736-23-5) | 145–147 | 0.3 (water) | 3.1 |
*Predicted using fragment-based methods.
Biological Activity
5-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes an isoxazole ring, a piperidinyl moiety, and a carboxamide group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H17N3O3
- Molecular Weight : 299.32 g/mol
- CAS Number : 1428378-61-3
Synthesis
The synthesis typically involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline using coupling reagents such as EDCI and triethylamine in dichloromethane. The final product is purified through recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including HCT116 (colorectal carcinoma) and HeLa (cervical carcinoma) cells. These studies utilized MTT assays to determine IC50 values, revealing that certain derivatives can inhibit cancer cell proliferation effectively .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | HCT116 | TBD |
| Example Compound 7f | HCT116 | 6.76 |
| Example Compound 7f | A549 | 193.93 |
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Anti-Apoptotic Proteins : Similar compounds have been shown to inhibit proteins that prevent apoptosis, promoting cancer cell death.
- Regulation of Apoptotic Pathways : Modulation of key apoptotic proteins and activation of caspases are critical for inducing apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between the compound and various biological targets implicated in cancer therapy. These studies help elucidate binding affinities and interactions with proteins such as Caspase 9 and MDM2, which are crucial in the regulation of apoptosis and cancer progression .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Case Study on Apixaban Analogs : Research indicates that structural analogs of Apixaban (a direct factor Xa inhibitor) exhibit similar biological activities, suggesting a potential pathway for anticoagulant therapy.
- Antiproliferative Activity : A study on a series of oxadiazole derivatives demonstrated that modifications in their structure could lead to enhanced antiproliferative activity against specific cancer cell lines .
Q & A
Q. What are the recommended synthetic pathways for 5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide, and what challenges arise during optimization?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxazole ring via cyclization of a β-ketoamide intermediate using reagents like POCl₃ or DCC.
- Step 2: Introduction of the 2-oxopiperidinyl group via nucleophilic aromatic substitution (SNAr) on a para-fluorophenyl precursor.
- Step 3: Final coupling of the oxazole-carboxamide moiety using carbodiimide-mediated amidation .
Challenges:
- Low yields in SNAr due to steric hindrance from the oxazole ring.
- Purification difficulties caused by byproducts from incomplete cyclization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR Spectroscopy: Confirm substituent positions (e.g., ¹H NMR: δ 2.35 ppm for methyl on oxazole; δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.121) and isotopic patterns .
- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in modulating biological targets?
- Oxazole Core: Essential for binding to kinase domains (e.g., inhibition of JAK/STAT pathways) .
- 2-Oxopiperidinyl Group: Enhances solubility and modulates selectivity toward GPCRs (e.g., serotonin receptors) compared to non-piperidinyl analogs .
- Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes, improving plasma half-life .
Q. How can researchers resolve contradictions in biological activity data across assay models?
- Case Study: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 12 nM in cell-free vs. 50 nM in cellular assays).
- Methodology:
- Assay Conditions: Compare ATP concentrations (1 mM vs. physiological 10 mM) affecting competitive inhibition .
- Membrane Permeability: Use Caco-2 cell assays to quantify passive diffusion limitations .
- Metabolite Interference: Screen for active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
Q. What strategies are effective for identifying off-target interactions of this compound?
- Proteome-Wide Screening: Utilize affinity chromatography with immobilized compound and MS-based identification .
- In Silico Docking: Prioritize targets using molecular dynamics simulations (e.g., AutoDock Vina) .
- Secondary Assays: Validate hits with orthogonal methods (e.g., SPR for binding kinetics) .
Methodological Challenges
Q. How can researchers improve the metabolic stability of this compound during preclinical development?
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and acidic/basic hydrolysis.
- LC-HRMS: Identify major degradants (e.g., oxazole ring-opening products at m/z 215.08) .
- XRD: Confirm crystallinity loss after thermal stress, impacting formulation stability .
Data Interpretation and Validation
Q. How should researchers address low reproducibility in cytotoxicity assays?
Q. What computational tools are recommended for predicting the pharmacokinetic profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
